Galegine hydrochloride

Description

Properties

IUPAC Name |

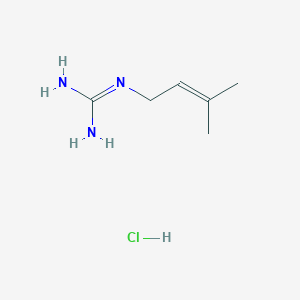

2-(3-methylbut-2-enyl)guanidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3.ClH/c1-5(2)3-4-9-6(7)8;/h3H,4H2,1-2H3,(H4,7,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORPDBRMGGUYRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN=C(N)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Galegine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the pharmacological effects of Galegine hydrochloride. Galegine, a guanidine derivative isolated from Galega officinalis, has been a foundational molecule in the development of biguanide antihyperglycemic agents like metformin.[1][2] This document synthesizes current research to elucidate its core mechanisms of action, focusing on its impact on cellular energy metabolism and related signaling pathways.

Core Mechanism of Action: AMPK Activation

The primary and most well-documented mechanism of action for this compound is the activation of AMP-activated protein kinase (AMPK).[1][3][4][5][6][7] AMPK is a crucial cellular energy sensor that, once activated, orchestrates a metabolic shift towards catabolic processes to generate ATP while inhibiting anabolic, ATP-consuming pathways.[8] Galegine has been shown to induce concentration-dependent activation of AMPK in various cell lines, including adipocytes, myotubes, and hepatocytes.[1][3][4]

The activation of AMPK by Galegine can explain many of its observed metabolic effects:

-

Enhanced Glucose Uptake: Activated AMPK promotes the translocation of glucose transporters (like GLUT4) to the cell membrane, thereby increasing glucose uptake into cells such as adipocytes and myotubes.[1][8]

-

Inhibition of Fatty Acid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[1][3] This action not only curtails lipogenesis but also promotes fatty acid oxidation.[1][3][6]

-

Regulation of Gene Expression: Galegine has been observed to down-regulate genes involved in fatty acid synthesis, including fatty acid synthase (FASN) and its upstream regulator, sterol regulatory element-binding protein (SREBP).[1][3]

-

Inhibition of Hepatic Gluconeogenesis: In the liver, AMPK activation leads to the inhibition of glucose production.[1][9]

Alternative Mechanism: Inhibition of Mitochondrial Complex IV

Recent research has proposed an additional mechanism for Galegine, similar to metformin and phenformin, involving the inhibition of mitochondrial respiratory chain Complex IV (cytochrome c oxidase).[10][11] This inhibition leads to a reduction in glycerol-derived gluconeogenesis.[10] The proposed cascade of events is as follows:

-

This leads to an indirect inhibition of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2).[10][11]

-

The inhibition of GPD2 increases the cytosolic redox state (reflected by an increased lactate:pyruvate ratio).[10]

-

Ultimately, this selectively reduces the contribution of glycerol to hepatic gluconeogenesis.[10]

It is plausible that both AMPK activation and Complex IV inhibition are interconnected and contribute to the overall metabolic effects of Galegine.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro and in vivo studies on this compound.

Table 1: In Vitro Effects of this compound

| Effect | Cell Line(s) | Concentration Range | Reference(s) |

| AMPK Activation | H4IIE rat hepatoma, HEK293 human kidney, 3T3-L1 adipocytes, L6 myotubes | ≥ 10 µM | [1][3][5][6] |

| Stimulation of Glucose Uptake | 3T3-L1 adipocytes, L6 myotubes | 50 µM - 3 mM | [1][3][6] |

| Inhibition of Acetyl-CoA Carboxylase (ACC) Activity | 3T3-L1 adipocytes, L6 myotubes | 1 - 300 µM | [1][3] |

| Reduction of Isoprenaline-Mediated Lipolysis | 3T3-L1 adipocytes | 1 - 300 µM | [1][3][6] |

| Down-regulation of Lipogenic Genes (e.g., FASN, SREBP) | 3T3-L1 adipocytes | 500 µM | [1][3] |

| Inhibition of Mitochondrial Complex IV | Isolated mitochondria | ~100 µM | [10] |

Table 2: In Vivo Effects of this compound

| Effect | Animal Model | Dosage | Reference(s) |

| Reduction in Body Weight | Mice | 3.41 mmol/kg in feed | [1] |

| Reduction in Blood Glucose | Mice | 3.41 mmol/kg in feed | [1] |

| Increased Plasma Lactate | Rats | 25 mg/kg/h intraportal infusion | [10] |

| Reduced Glycerol Contribution to Gluconeogenesis | Rats | 25 mg/kg/h intraportal infusion | [10] |

Key Experimental Protocols

Below are detailed methodologies for experiments commonly cited in the study of this compound's mechanism of action.

1. AMPK Activity Assay

-

Cell Culture and Treatment: H4IIE, HEK293, 3T3-L1, or L6 cells are cultured to near confluence. Cells are then incubated with varying concentrations of this compound (e.g., 10 µM, 300 µM) for a specified duration (e.g., 1 to 6 hours).[1][4]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.[12]

-

Immunoblotting: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.

-

Detection and Quantification: Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence. The ratio of p-AMPK to total AMPK is quantified to determine the extent of AMPK activation.

2. Glucose Uptake Assay

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes are differentiated into mature adipocytes, and L6 myoblasts are differentiated into myotubes.

-

Treatment: Differentiated cells are serum-starved and then incubated with this compound at various concentrations (e.g., 50 µM to 3 mM) for a defined period (e.g., 5 hours).[1][7]

-

Glucose Uptake Measurement: Cells are incubated with a solution containing radiolabeled 2-deoxy-D-[³H]glucose.

-

Lysis and Scintillation Counting: After incubation, cells are washed to remove extracellular glucose, lysed, and the radioactivity within the cells is measured using a scintillation counter to quantify glucose uptake.

3. Acetyl-CoA Carboxylase (ACC) Activity Assay

-

Cell Culture and Treatment: 3T3-L1 adipocytes or L6 myotubes are incubated with this compound (e.g., 0.3-300 µM) for 24 hours.[1]

-

Enzyme Preparation: Cell lysates are prepared, and ACC is partially purified.

-

Activity Measurement: ACC activity is measured by the incorporation of [¹⁴C]bicarbonate into an acid-stable product (malonyl-CoA). The radioactivity of the product is measured to determine enzyme activity.

4. Mitochondrial Respiration and Complex IV Activity Assay

-

Mitochondria Isolation: Mitochondria are isolated from rat liver tissue by differential centrifugation.

-

Oxygen Consumption Measurement: The rate of oxygen consumption is measured using a high-resolution respirometer. Various substrates and inhibitors are added to assess the function of different respiratory chain complexes.

-

Complex IV Activity: To measure Complex IV activity specifically, substrates that donate electrons directly to Complex IV (e.g., TMPD/ascorbate) are used in the presence of inhibitors for other complexes. The effect of different concentrations of this compound on this activity is then determined.[10]

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow for investigating the mechanism of action of this compound.

Caption: AMPK signaling pathway activated by this compound.

Caption: Mitochondrial Complex IV inhibition pathway by Galegine.

Caption: General experimental workflow for Galegine mechanism of action studies.

References

- 1. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. This compound | TargetMol [targetmol.com]

- 8. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metformin - Wikipedia [en.wikipedia.org]

- 10. Metformin, phenformin, and galegine inhibit complex IV activity and reduce glycerol-derived gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metformin, phenformin, and galegine inhibit complex IV activity and reduce glycerol-derived gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.ed.ac.uk [pure.ed.ac.uk]

The Cellular Pharmacology of Galegine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galegine hydrochloride, a guanidine derivative originally isolated from Galega officinalis, has garnered significant scientific interest for its diverse biological activities, which closely parallel those of the widely prescribed anti-diabetic drug metformin. This technical guide provides an in-depth exploration of the cellular and molecular mechanisms of this compound in various cellular models. It summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways influenced by this compound. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cellular biology, pharmacology, and drug development.

Introduction

Galegine, an isoprenyl guanidine, is a natural product that laid the foundation for the development of biguanide drugs like metformin.[1] Its historical use in traditional medicine for diabetes-like symptoms has prompted modern scientific investigation into its precise mechanisms of action at the cellular level.[1][2] This guide focuses on the effects of this compound in cellular models, highlighting its role in metabolic regulation and potential as a therapeutic agent.

Core Mechanism of Action: AMPK Activation

The primary mechanism underpinning the metabolic effects of galegine is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4][5] this compound has been shown to induce a concentration-dependent activation of AMPK in a variety of cell lines, including 3T3-L1 adipocytes, L6 myotubes, H4IIE rat hepatoma cells, and HEK293 human kidney cells.[3][4][5]

The activation of AMPK by galegine is thought to be a consequence of the inhibition of the mitochondrial respiratory chain, specifically complex IV (cytochrome c oxidase).[6][7][8] This inhibition leads to an increase in the cellular ADP:ATP and AMP:ATP ratios, which in turn allosterically activates AMPK.[9]

Signaling Pathway Diagram

Effects on Cellular Metabolism

The activation of AMPK by this compound triggers a cascade of downstream metabolic effects, primarily related to glucose and lipid metabolism.

Glucose Metabolism

Galegine stimulates insulin-independent glucose uptake in a concentration-dependent manner in both 3T3-L1 adipocytes and L6 myotubes.[3] This effect is at least partially dependent on the PI3K pathway, as it can be attenuated by inhibitors such as LY294002 and wortmannin.[3] Furthermore, galegine has been shown to inhibit hepatic gluconeogenesis derived from glycerol.[6][7]

Lipid Metabolism

In cellular models, galegine demonstrates significant effects on lipid metabolism. It inhibits isoprenaline-stimulated lipolysis in 3T3-L1 adipocytes, leading to a reduction in glycerol release.[3] Additionally, it inhibits the activity of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, in both 3T3-L1 adipocytes and L6 myotubes.[3][4] This inhibition of ACC contributes to both a decrease in fatty acid synthesis and an increase in fatty acid oxidation.[4]

Microarray analysis in 3T3-L1 adipocytes has revealed that galegine down-regulates the expression of genes involved in fatty acid synthesis, including fatty acid synthase (FASN) and its upstream regulator, sterol-regulatory-element-binding protein (SREBP).[3][4]

Signaling Pathway Diagram

Cytotoxic and Apoptotic Activity in Cancer Cells

Recent studies have highlighted the potential of galegine as an anti-cancer agent, demonstrating cytotoxic and pro-apoptotic effects in human melanoma cell lines.

Cytotoxicity

Galegine induces cytotoxicity in a concentration-dependent manner in DFW and SK-MEL-5 human melanoma cells. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | IC50 (µM) | Reference |

| DFW (Melanoma) | 630 | |

| SK-MEL-5 (Melanoma) | 3300 |

Induction of Apoptosis

Galegine treatment leads to a significant increase in apoptosis in melanoma cells. This is accompanied by an upregulation of the Bax/Bcl-2 gene expression ratio, indicating a shift towards a pro-apoptotic state. In SK-MEL-5 cells, an upregulation of the tumor suppressor gene p53 has also been observed.

Apoptosis Induction Pathway

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound in cellular models.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells (e.g., DFW, SK-MEL-5) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-4 mM) for 24 hours.

-

MTT Incubation: Add MTT solution to a final concentration of 0.05% and incubate for 4 hours.

-

Solubilization: Add a solubilizing agent, such as DMSO (150 µL), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 620 nm using a microplate reader.

Apoptosis Assay (Annexin V/FITC-PI Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the expression levels of specific genes.

-

RNA Extraction: Extract total RNA from treated and untreated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

PCR Amplification: Perform real-time PCR using specific primers for the target genes (e.g., Bax, Bcl-2, p53) and a housekeeping gene for normalization (e.g., GAPDH).

-

Data Analysis: Analyze the amplification data to determine the relative gene expression levels using the comparative Ct method (ΔΔCt).

Experimental Workflow Diagram

Summary of Quantitative Data

The following tables summarize the key quantitative findings from studies on the biological activity of this compound in cellular models.

Table 1: Effects on Metabolic Parameters

| Parameter | Cell Line | Concentration Range | Effect | Reference |

| Glucose Uptake | 3T3-L1 adipocytes | 50 µM - 3 mM | Stimulation | [3][4] |

| Glucose Uptake | L6 myotubes | 50 µM - 3 mM | Stimulation | [3][4] |

| Lipolysis (isoprenaline-stimulated) | 3T3-L1 adipocytes | 1 µM - 300 µM | Reduction | [3][4] |

| Acetyl-CoA Carboxylase Activity | 3T3-L1 adipocytes | 1 µM - 300 µM | Inhibition | [3][4] |

| Acetyl-CoA Carboxylase Activity | L6 myotubes | 1 µM - 300 µM | Inhibition | [3][4] |

| AMPK Activation | H4IIE rat hepatoma, HEK293, 3T3-L1 adipocytes, L6 myotubes | ≥ 10 µM | Concentration-dependent activation | [3][4][5] |

Table 2: Effects on Gene Expression in 3T3-L1 Adipocytes (500 µM Galegine)

| Gene | Function | Effect | Reference |

| Fatty Acid Synthase (FASN) | Fatty acid synthesis | Down-regulation | [3][4] |

| Sterol-Regulatory-Element-Binding Protein (SREBP) | Upstream regulator of fatty acid synthesis | Down-regulation | [3][4] |

Table 3: Cytotoxicity and Apoptosis in Human Melanoma Cells

| Parameter | Cell Line | Galegine Concentration | Observation | Reference |

| IC50 | DFW | 630 µM | - | |

| IC50 | SK-MEL-5 | 3300 µM | - | |

| Apoptosis | DFW | - | 12.4% of cells in apoptotic phase | |

| Apoptosis | SK-MEL-5 | - | 41.8% of cells in apoptotic phase | |

| Bax/Bcl-2 Ratio | DFW, SK-MEL-5 | - | Upregulated | |

| p53 Gene Expression | SK-MEL-5 | - | Upregulated |

Conclusion

This compound exhibits a range of significant biological activities in cellular models, primarily driven by its ability to activate AMPK through the inhibition of mitochondrial complex IV. Its effects on glucose and lipid metabolism are well-documented, positioning it as a compound of interest for metabolic disorders. Furthermore, its emerging cytotoxic and pro-apoptotic effects in cancer cells suggest a potential therapeutic application in oncology. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future research and development efforts centered on this promising natural product. Further investigations are warranted to fully elucidate its therapeutic potential and translate these cellular findings into preclinical and clinical settings.

References

- 1. catalogimages.wiley.com [catalogimages.wiley.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pnas.org [pnas.org]

- 7. Metformin, phenformin, and galegine inhibit complex IV activity and reduce glycerol-derived gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metformin, phenformin, and galegine inhibit complex IV activity and reduce glycerol-derived gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.ed.ac.uk [pure.ed.ac.uk]

The Legacy of Goat's Rue: A Technical Guide to Galegine Hydrochloride and the Discovery of Metformin

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal role of galegine hydrochloride, a natural product isolated from Galega officinalis (Goat's Rue), as the chemical blueprint for the synthesis of metformin, the world's most prescribed oral hypoglycemic agent. We will explore the historical context, comparative mechanisms of action, and the experimental methodologies that underpinned this significant development in diabetology.

From Herbal Remedy to Biguanide Precursor: A Historical Perspective

The use of Galega officinalis as a traditional remedy for symptoms of diabetes mellitus dates back centuries in European folk medicine.[1] It was not until the early 20th century that the active guanidine-containing compounds within the plant were investigated for their glucose-lowering properties.[2][3] Guanidine itself proved too toxic for clinical use, leading French pharmacist Georges Tanret to isolate the less toxic alkaloid, galegine (isoamylene guanidine), in 1914.[4]

Early clinical experiences with galegine sulfate in the 1920s demonstrated its hypoglycemic effects, but issues with toxicity and the concurrent discovery of insulin led to its eventual abandonment.[1][4] However, the foundational understanding of the glucose-lowering potential of guanidine derivatives directly inspired the synthesis of biguanides, which are composed of two linked guanidine molecules.[4] This line of research, after being revisited in the 1940s during the search for antimalarial agents, ultimately led French physician Jean Sterne to investigate metformin.[3] Sterne's pioneering clinical trials in the 1950s established metformin's favorable therapeutic window, leading to its introduction in France in 1957 under the trade name Glucophage®.[4][5]

Comparative Physicochemical and Pharmacokinetic Properties

While comprehensive pharmacokinetic data for this compound is scarce in modern literature, a comparative overview highlights the advancements achieved with the development of metformin.

| Property | This compound | Metformin Hydrochloride |

| Chemical Structure | (CH₃)₂C=CHCH₂NHC(=NH)NH₂·HCl | (CH₃)₂NC(=NH)NHC(=NH)NH₂·HCl |

| Molecular Formula | C₆H₁₃N₃·HCl | C₄H₁₁N₅·HCl |

| Molecular Weight | 163.65 g/mol | 165.62 g/mol |

| Oral Bioavailability | Data not readily available | 50-60%[3] |

| Plasma Protein Binding | Data not readily available | Minimal[3] |

| Metabolism | Data not readily available | Not metabolized by the liver[3] |

| Elimination Half-life | Data not readily available | 4-8.7 hours[3] |

| Primary Route of Excretion | Data not readily available | Unchanged in urine[3] |

Mechanism of Action: A Tale of Two Guanidines

Both galegine and metformin exert their glucose-lowering effects primarily by inhibiting hepatic gluconeogenesis and enhancing peripheral glucose uptake.[6][7] Their mechanisms converge on the activation of AMP-activated protein kinase (AMPK) and the modulation of mitochondrial respiration.[8][9]

Activation of AMP-activated Protein Kinase (AMPK)

AMPK is a crucial cellular energy sensor that, when activated, switches off ATP-consuming anabolic pathways (like gluconeogenesis) and switches on ATP-producing catabolic pathways.[8] Both galegine and metformin are known to activate AMPK.[8][10] This activation is thought to occur indirectly through the inhibition of the mitochondrial respiratory chain, leading to an increase in the cellular AMP:ATP ratio.

Inhibition of Mitochondrial Respiratory Chain

Recent studies have elucidated that both galegine and metformin can inhibit Complex IV of the mitochondrial electron transport chain at clinically relevant concentrations.[7][9] This inhibition is believed to be a key upstream event leading to AMPK activation. While earlier research also pointed to the inhibition of Complex I, the effects on Complex IV are now considered a significant part of their mechanism.[7][9]

The following diagram illustrates the proposed signaling pathway for both galegine and metformin.

Comparative Biological Activity

Obtaining precise, directly comparable quantitative data such as IC50 values for galegine from historical or modern literature is challenging. The following table summarizes available information on the biological activities of both compounds.

| Biological Activity | Galegine | Metformin |

| AMPK Activation | Activates AMPK in a concentration-dependent manner, starting at concentrations of 10 µM and above in various cell lines.[8][10] | Activates AMPK, with an EC50 for Complex I inhibition (an upstream event) of approximately 5 mM in isolated mitochondria.[11] |

| Mitochondrial Complex IV Inhibition | Dose-dependently reduces Complex IV activity, with significant inhibition observed at 100 µM.[7][9] | Reduces Complex IV activity, with significant inhibition observed at 200 µM.[7] |

| Glucose Uptake in 3T3-L1 Adipocytes | Stimulates glucose uptake in a concentration-dependent manner (50 µM - 3 mM).[8] | Less effective and less potent than galegine and phenformin in stimulating glucose uptake in 3T3-L1 adipocytes.[8] |

| Acetyl-CoA Carboxylase (ACC) Inhibition | Produces a concentration-dependent reduction in ACC activity in 3T3-L1 adipocytes (0.3–30 µM).[8] | Known to inhibit ACC activity secondary to AMPK activation. |

| In Vivo Hypoglycemic Effect | Reduced blood glucose in mice (3.2±0.4 mmol/L vs. control 6.0±0.5 mmol/L) when administered in feed (3.41 mmol/kg).[8] | Standard clinical dose effectively reduces blood glucose in type 2 diabetes patients.[12] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments related to the discovery and characterization of galegine and metformin.

Extraction and Purification of Galegine from Galega officinalis

The following protocol is a generalized procedure based on modern chromatographic techniques.

Detailed Methodology:

-

Extraction: 5g of powdered, dried Galega officinalis is suspended in 50 mL of distilled water and agitated on a shaker for 24 hours at room temperature.[2]

-

Filtration and Concentration: The aqueous extract is filtered, and the solvent is evaporated at 50-60°C. The resulting residue is then extracted with 25 mL of 96% ethanol, filtered again, and the solvent evaporated at 60-70°C.[2]

-

Column Chromatography: The crude extract is dissolved in chloroform and adsorbed onto silica gel. This is then loaded onto a silica gel column. Elution is performed using a solvent gradient, starting with non-polar solvents like hexane and gradually increasing polarity with chloroform and methanol.[2][13]

-

Fraction Analysis and Purification: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing galegine. Fractions containing the target compound are pooled and can be subjected to further purification steps.[2][13]

Synthesis of Metformin Hydrochloride

The industrial synthesis of metformin hydrochloride is a one-pot reaction between dimethylamine hydrochloride and 2-cyanoguanidine.

Reaction:

(CH₃)₂NH·HCl + H₂NC(=NH)NHCN → (CH₃)₂NC(=NH)NHC(=NH)NH₂·HCl

Generalized Protocol:

-

Reaction Setup: Equimolar amounts of dimethylamine hydrochloride and 2-cyanoguanidine are heated together.

-

Reaction Conditions: The reaction is typically carried out by heating the mixture.

-

Purification: The resulting metformin hydrochloride is then purified, often through recrystallization.

In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the ability of a compound to stimulate the uptake of glucose into fat cells.

Methodology:

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes.

-

Treatment: Differentiated adipocytes are treated with varying concentrations of the test compound (e.g., galegine or metformin) for a specified period.

-

Glucose Uptake Measurement: A labeled glucose analog (e.g., 2-deoxy-[³H]D-glucose) is added to the cells. After an incubation period, the cells are lysed, and the amount of intracellular radioactivity is measured using a scintillation counter. This is proportional to the rate of glucose uptake.

Historical Context: Jean Sterne's 1957 Clinical Evaluation of Metformin

Details of the exact protocol used by Jean Sterne in his seminal 1957 publication are not extensively documented in modern accessible literature. However, based on the scientific context of the era, we can infer the general approach.

-

Patient Population: The studies likely involved patients with what was then termed "maturity-onset diabetes," which corresponds to today's type 2 diabetes.[5]

-

Blood Glucose Measurement: In the 1950s, blood glucose was not as easily measured as it is today. The primary method for monitoring glycemic control was through urine glucose testing, often using reagent tablets that changed color to indicate the amount of sugar in the urine.[4] Direct blood glucose measurements were available but were more complex laboratory procedures than the convenient strips and meters of later decades.[1][6]

-

Study Design: The trials were likely observational, with metformin administered to patients, and changes in their symptoms and urine glucose levels were recorded. Sterne noted that metformin was effective in lowering blood glucose without causing hypoglycemia, a significant advantage over other available treatments like sulfonylureas.[5]

Conclusion: From a Toxic Plant to a Cornerstone of Diabetes Therapy

The journey from the traditional use of Galega officinalis to the global use of metformin is a compelling example of natural product-inspired drug discovery. Galegine, despite its own therapeutic limitations due to toxicity, provided the essential chemical scaffold and biological proof-of-concept that paved the way for the development of a safer and more effective biguanide. The continued investigation into the mechanisms of these compounds, particularly their effects on mitochondrial function and AMPK signaling, underscores the enduring legacy of this humble plant in the management of type 2 diabetes. This in-depth understanding of the historical and scientific lineage of metformin provides valuable insights for researchers and drug development professionals in the ongoing quest for novel therapeutics.

References

- 1. Introduction: History of Glucose Monitoring - Role of Continuous Glucose Monitoring in Diabetes Treatment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 3. Metformin - Wikipedia [en.wikipedia.org]

- 4. diabete.qc.ca [diabete.qc.ca]

- 5. texasdiabetes.com [texasdiabetes.com]

- 6. Glucose Monitoring: Progress Throughout the Years | Type2Diabetes.com [type2diabetes.com]

- 7. Metformin, phenformin, and galegine inhibit complex IV activity and reduce glycerol-derived gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metformin, phenformin, and galegine inhibit complex IV activity and reduce glycerol-derived gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.ed.ac.uk [pure.ed.ac.uk]

- 11. dspace.cuni.cz [dspace.cuni.cz]

- 12. Effects of insulin glargine versus metformin on glycemic variability, microvascular and beta-cell function in early type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Separation and Purification of Galegine using Column Chromatography followed by Molecularly Imprinted Polymer Technique [jmpb.areeo.ac.ir]

Investigating the Weight Loss Properties of Galegine Hydrochloride

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Galegine (isoamylene guanidine), a natural product isolated from Galega officinalis, has emerged as a compound of significant interest for its metabolic regulatory properties, including weight reduction. Historically, the guanidine compounds from this plant provided the chemical foundation for the development of biguanide drugs like metformin.[1][2][3] This technical guide synthesizes the preclinical evidence for the weight loss effects of galegine, focusing on its primary mechanism of action through the activation of AMP-activated protein kinase (AMPK). We present quantitative data from key in vivo and in vitro studies, detail relevant experimental methodologies, and provide visual representations of the core signaling pathway and experimental workflows to support future research and development in this area.

Introduction

Obesity remains a global health crisis, driving a substantial need for novel therapeutic agents that can effectively and safely manage body weight. Natural products have historically been a rich source of pharmacological leads. Galegine, an active ingredient from Galega officinalis (Goat's Rue), is one such compound.[2][4] For centuries, G. officinalis was used in traditional medicine to treat symptoms of diabetes, which ultimately led to the development of metformin, a cornerstone in modern diabetes therapy.[2][3]

Recent investigations have refocused on galegine itself, revealing its potential as an anti-obesity agent.[2][4] Studies in murine models have demonstrated that galegine administration leads to a significant reduction in body weight and fat mass.[4][5] This weight loss effect appears to be, at least in part, independent of appetite suppression, pointing towards a direct influence on metabolic pathways.[1][2][6] This guide provides a detailed examination of the molecular mechanisms and preclinical data supporting the role of galegine in weight management.

Mechanism of Action: AMPK-Mediated Metabolic Reprogramming

The primary mechanism underlying galegine's metabolic effects is the robust activation of AMP-activated protein kinase (AMPK).[1][4][6] AMPK acts as a master energy sensor within cells. Its activation triggers a metabolic switch from anabolic processes that consume ATP (like fatty acid synthesis) to catabolic processes that generate ATP (like fatty acid oxidation).[7]

Galegine has been shown to produce a concentration-dependent activation of AMPK across various cell lines, including hepatocytes, adipocytes, and myotubes.[1][2][6] The activation of AMPK by galegine orchestrates several downstream effects that collectively contribute to a weight-loss phenotype:

-

Inhibition of Fatty Acid Synthesis: Activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This action reduces the cell's ability to create new fatty acids.[1][6]

-

Stimulation of Fatty Acid Oxidation: The inhibition of ACC also leads to decreased levels of malonyl-CoA. Since malonyl-CoA is an allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), its reduction allows for increased transport of fatty acids into the mitochondria for β-oxidation.

-

Enhanced Glucose Uptake: Galegine stimulates glucose uptake in both adipocytes and muscle cells, an effect that can be explained by AMPK activation.[1][6]

-

Transcriptional Regulation: Galegine has been observed to down-regulate the expression of key lipogenic genes, including Fatty Acid Synthase (FAS) and its upstream regulator, Sterol Regulatory Element-Binding Protein (SREBP).[1][6]

The following diagram illustrates the central role of AMPK in mediating the effects of galegine.

Preclinical Data for Weight Loss

In Vivo Efficacy

Studies using normal and genetically obese (ob/ob) mice have confirmed the weight-reducing effects of galegine's plant source, Galega officinalis.[5] Galegine itself, when administered in the diet, reduces body weight gain.[6] A key finding from pair-feeding experiments is that the weight loss is not solely due to a reduction in food intake, indicating a direct metabolic effect.[1][2][6] Post-mortem examinations of mice treated with galega revealed a significant reduction in body fat.[5]

| Table 1: Summary of In Vivo Study Parameters and Outcomes | |

| Parameter | Description |

| Animal Model | Normal and genetically obese (ob/ob) mice. |

| Administration | Galegine mixed into standard feed. |

| Dosage | 600 mg kg⁻¹ feed (approx. daily dose of 0.5 mmol kg⁻¹ body weight).[6] |

| Primary Outcome | Significant reduction in body weight compared to control groups.[5][6] |

| Secondary Outcome | Reduction in serum glucose.[5] Striking absence of body fat upon post-mortem examination.[5] |

| Key Finding | Weight loss is partially independent of reduced food intake.[1][6] |

In Vitro Mechanistic Data

Cell-based assays have been crucial in elucidating the molecular mechanisms of galegine. These studies demonstrate a direct effect on cellular energy metabolism pathways.

| Table 2: Summary of In Vitro Experimental Data | |

| Experiment | Cell Lines |

| AMPK Activation | H4IIE (Hepatoma), HEK293 (Kidney), 3T3-L1 (Adipocytes), L6 (Myotubes) |

| Glucose Uptake | 3T3-L1 Adipocytes, L6 Myotubes |

| ACC Activity | 3T3-L1 Adipocytes, L6 Myotubes |

| Lipolysis | 3T3-L1 Adipocytes |

| Gene Expression | 3T3-L1 Adipocytes |

Experimental Protocols

Detailed and reproducible methodologies are essential for validating and extending these findings. Below are overviews of the key experimental protocols employed in the study of galegine.

Animal Feeding Study

This protocol is designed to assess the long-term impact of dietary galegine on body weight and food intake in a preclinical model.

Methodology Overview:

-

Animal Models: Male BALB/c or genetically obese (ob/ob) mice are commonly used.

-

Acclimatization: Animals are housed under standard conditions (12h light/dark cycle, controlled temperature) and allowed to acclimatize for at least one week.

-

Diet Formulation: Galegine hydrochloride is homogeneously mixed into powdered standard laboratory chow at the target concentration (e.g., 600 mg/kg). The control diet is identical but lacks galegine.

-

Treatment and Monitoring: Animals are provided with their respective diets and water ad libitum. Body weight and food consumption are recorded daily.

-

Pair-Feeding Arm: To distinguish between effects from reduced appetite versus direct metabolic action, a pair-fed control group is included. This group receives the control diet in the exact amount consumed by the galegine-treated group on the previous day.

In Vitro AMPK Activation Assay

This protocol determines the direct effect of galegine on the activity of AMPK in cultured cells.

Methodology Overview:

-

Cell Culture: Relevant cell lines (e.g., 3T3-L1 adipocytes, L6 myotubes) are cultured to appropriate confluency or differentiation state.

-

Compound Treatment: Cells are incubated with varying concentrations of this compound (e.g., 10 µM to 300 µM) for a specified time (e.g., 1 hour). A vehicle control (e.g., PBS or DMSO) is run in parallel.

-

Cell Lysis: After incubation, cells are washed with cold PBS and lysed using a buffer that preserves protein phosphorylation states (containing phosphatase and protease inhibitors).

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated AMPK (p-AMPK) at a key activation site (e.g., Thr172).

-

Following washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate.

-

-

Normalization and Analysis: The membrane is stripped and re-probed with an antibody for total AMPK to normalize the p-AMPK signal. The ratio of p-AMPK to total AMPK is calculated to determine the extent of activation relative to the control.

Conclusion and Future Directions

The preclinical evidence strongly supports the weight loss properties of this compound, driven primarily by the activation of the central metabolic regulator, AMPK.[1][6] This mechanism, which promotes fatty acid oxidation while inhibiting lipogenesis, is highly relevant for obesity therapeutics. The ability of galegine to reduce body weight and fat mass, partially independent of food intake, makes it a compelling candidate for further development.[2][6]

Future research should focus on:

-

Pharmacokinetics and Bioavailability: Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies are necessary to optimize dosing and delivery.

-

Long-term Safety and Toxicology: Comprehensive toxicology studies are required to ensure a favorable safety profile for chronic administration.[4]

-

Translational Studies: Investigating the effects of galegine in higher-order animal models and eventually in human clinical trials is the critical next step to validate its therapeutic potential for treating obesity and related metabolic disorders.

References

- 1. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. sciencebusiness.net [sciencebusiness.net]

- 5. Novel weight-reducing activity of Galega officinalis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AMPK activation with glabridin ameliorates adiposity and lipid dysregulation in obesity - PMC [pmc.ncbi.nlm.nih.gov]

The Isolation of Galegine from Galega officinalis: A Technical Guide for Researchers

An in-depth exploration of the natural sourcing, extraction, and purification of the potent bioactive compound galegine from its primary botanical source, Galega officinalis. This guide is intended for researchers, scientists, and professionals in drug development, providing detailed methodologies and quantitative data to support further investigation and application.

Introduction: Galegine and its Botanical Source

Galegine (isoamylene guanidine) is a guanidine alkaloid of significant interest due to its blood glucose-lowering properties, which laid the foundation for the development of the widely used anti-diabetic drug, metformin. The primary and most well-documented natural source of galegine is Galega officinalis L., commonly known as goat's rue. This herbaceous perennial, belonging to the Fabaceae family, is native to the Middle East but has been naturalized across Europe, Western Asia, and parts of North America.[1] Historically, Galega officinalis has been used in traditional medicine for its diuretic and diaphoretic properties, and more notably, for managing symptoms now associated with diabetes mellitus.

The concentration of galegine within Galega officinalis is not uniform and varies significantly depending on the plant part and its phenological stage. This variation is a critical consideration for optimizing harvesting and extraction processes to achieve the highest possible yield of the target compound.

Quantitative Analysis of Galegine in Galega officinalis

The distribution of galegine in the aerial parts of Galega officinalis has been quantified in several studies. The reproductive tissues consistently show the highest concentrations of the alkaloid. The following tables summarize the quantitative data on galegine content in different plant parts and the yields obtained with various extraction solvents.

Table 1: Galegine Concentration in Different Parts of Galega officinalis

| Plant Part | Average Galegine Concentration (mg/g of dry weight) |

| Reproductive Tissues (Flowers, Pods) | 7.0[2] |

| Leaves | 4.0[2] |

| Stems | 1.0[2] |

Table 2: Influence of Extraction Solvent on Galegine Yield from Galega officinalis

| Solvent System | Extraction Yield (%) | Galegine Content (µg/g of sample) |

| Water | 28.05 | 17.40[3] |

| Acetone-Water (90:10) | Not specified | Not specified |

| Acetone-Water (70:30) | Not specified | Not specified |

| Ethanol-Water (20:80) | Not specified | Not specified |

Experimental Protocols for the Isolation and Purification of Galegine

The isolation of galegine from Galega officinalis involves a multi-step process encompassing extraction, purification, and identification. The following protocols are detailed methodologies synthesized from various scientific sources.

Extraction of Galegine from Plant Material

The initial step involves the extraction of crude galegine from the dried and powdered plant material. Water and hydroalcoholic solutions are effective solvents for this purpose.

Protocol 3.1.1: Aqueous Extraction

-

Plant Material Preparation: Dry the aerial parts of Galega officinalis at room temperature and grind them into a fine powder.

-

Maceration: Suspend the powdered plant material in distilled water at a specified ratio (e.g., 1:10 w/v).

-

Extraction: Stir the mixture at room temperature for a designated period (e.g., 24 hours) to facilitate the dissolution of galegine and other water-soluble compounds.

-

Filtration: Separate the solid plant material from the aqueous extract by filtration, for example, using Whatman No. 1 filter paper.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude aqueous extract.

Protocol 3.1.2: Hydroalcoholic Extraction

-

Plant Material Preparation: Use finely powdered, dried aerial parts of Galega officinalis.

-

Solvent Selection: Prepare an 80% ethanol-water solution.

-

Extraction: Macerate the plant powder in the hydroalcoholic solution at a ratio of 1:8 (w/v). Agitate the mixture on a shaker for 48-72 hours.

-

Filtration: Filter the mixture through a Buchner funnel with Whatman No. 1 filter paper.

-

Re-extraction: Add 75% ethanol to the remaining plant material and shake for an additional 12 hours to maximize the extraction of residual alkaloids.

-

Concentration: Combine the filtrates and concentrate them using a rotary evaporator to yield the crude hydroalcoholic extract.

Purification of Galegine

The crude extract contains a complex mixture of compounds, necessitating further purification to isolate galegine. Column chromatography is a primary technique employed for this purpose.

Protocol 3.2.1: Column Chromatography

-

Stationary Phase: Use silica gel as the stationary phase packed into a glass column.

-

Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

-

Column Loading: Carefully load the silica gel with the adsorbed sample onto the top of the prepared column.

-

Elution: Begin elution with a non-polar solvent such as hexane. Gradually increase the polarity of the mobile phase by introducing more polar solvents like chloroform, ethyl acetate, and methanol in a stepwise or gradient manner. For example, a gradient of chloroform-methanol can be used, starting with 100% chloroform and incrementally increasing the methanol concentration.

-

Fraction Collection: Collect the eluate in fractions of a specific volume (e.g., 15 mL).

-

Monitoring: Monitor the fractions for the presence of galegine using Thin-Layer Chromatography (TLC).

Identification and Analysis of Galegine

Protocol 3.3.1: Thin-Layer Chromatography (TLC)

-

Stationary Phase: Use silica gel 60 F254 TLC plates.

-

Mobile Phase: A suitable solvent system for the separation of galegine is a mixture of chloroform, methanol, and water, often with the addition of an acid to improve spot shape. A reported mobile phase is chloroform:methanol:water (6.5:3.5:1.0 v/v/v).[2]

-

Sample Application: Spot the collected fractions and a galegine standard onto the TLC plate.

-

Development: Develop the plate in a chamber saturated with the mobile phase.

-

Visualization: Visualize the separated compounds under UV light (254 nm). For specific detection of guanidine compounds like galegine, a derivatizing agent such as Sakaguchi reagent can be used, which imparts a reddish-orange color to the galegine spot.[2]

-

Identification: Compare the retention factor (Rf) of the spots in the fractions to that of the galegine standard.

Protocol 3.3.2: High-Performance Liquid Chromatography (HPLC) for Quantification

For precise quantification of galegine, a validated HPLC method is required.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.5) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 234 nm.

-

Quantification: Create a calibration curve using a certified galegine standard to determine the concentration of galegine in the purified fractions and original extracts.

Visualized Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the isolation and analysis of galegine.

Caption: Workflow for the extraction of crude galegine.

Caption: Purification workflow for isolating galegine.

Conclusion

This technical guide provides a comprehensive overview of the natural sources and methodologies for the isolation of galegine from Galega officinalis. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to undertake the extraction, purification, and analysis of this important bioactive compound. The variability of galegine content within the plant underscores the importance of careful selection of plant material and optimization of extraction parameters to maximize yields. The described chromatographic techniques are robust methods for achieving high-purity galegine suitable for further pharmacological and drug development studies.

References

Early studies on the therapeutic potential of Galegine

An In-depth Technical Guide on the Early Therapeutic Potential of Galegine

Introduction

Galegine, a guanidine alkaloid isolated from the plant Galega officinalis (Goat's Rue), represents a foundational molecule in the history of oral antidiabetic therapies.[1][2][3] For centuries, Galega officinalis was used in traditional medicine to alleviate symptoms now associated with diabetes mellitus.[2][3] Early scientific investigations in the late 19th and early 20th centuries identified guanidine as a potent hypoglycemic agent within the plant, but its clinical use was hampered by significant toxicity.[1][2][3] This led to the isolation of galegine, a less toxic guanidine derivative, which became the subject of intensive preclinical and early clinical evaluation.[1] These pioneering studies not only elucidated the metabolic effects of galegine but also provided the pharmacological and chemical basis for the subsequent development of the biguanide class of drugs, most notably metformin, which is now a first-line therapy for type 2 diabetes.[1][2][4] This document provides a detailed technical overview of the seminal research into galegine's therapeutic potential, focusing on its metabolic actions, experimental protocols, and underlying mechanisms of action.

Preclinical Investigations

Early preclinical research on galegine utilized a range of in vivo and in vitro models to characterize its metabolic effects. These studies were crucial in demonstrating its potential for glucose lowering and weight management.

In Vivo Animal Studies

Experiments in various animal models established galegine's effects on body weight, food intake, and blood glucose. Studies in mice showed that galegine administered in the diet led to a significant reduction in body weight.[5][6] Importantly, pair-feeding studies indicated that this effect was at least partially independent of the observed reduction in food intake, suggesting a direct metabolic action.[5][6] In addition to its effects on weight, galegine demonstrated significant glucose-lowering properties in rats, rabbits, and dogs.[1][7]

Table 1: Summary of In Vivo Effects of Galegine in Animal Models

| Parameter | Animal Model | Galegine Administration | Key Results | Reference |

|---|---|---|---|---|

| Body Weight | Male BALB/c Mice | 3.41 mmol/kg in feed | Significant reduction in body weight over 11 days, independent of food intake. | [5] |

| Blood Glucose | Male BALB/c Mice | 3.41 mmol/kg in feed | Reduced from 6.0±0.5 mmol/L (control) to 3.2±0.4 mmol/L. | [5] |

| Hepatic Gluconeogenesis | Sprague-Dawley Rats | 25 mg/kg-h intraportal infusion | Significantly reduced the fractional contribution of glycerol to gluconeogenesis. | [7] |

| Blood Glucose | Rabbits | ~380 mg/kg (Oral/Subcutaneous) | Induced hypoglycemic crises and death in some animals; responses were variable. | [1] |

| Blood Glucose | Dogs | 4 mg/kg (as galegine sulphate) | Transient hyperglycemia followed by a sustained reduction in blood sugar of ≥40% over 11-12 hours. |[1] |

Experimental Protocol: In Vivo Body Weight and Glucose Study in Mice

-

Animal Model: Male BALB/c mice.[5]

-

Housing: Standard housing conditions with a 12-hour light/dark cycle.[7]

-

Acclimatization: Animals are acclimatized to the facility and diet for a period before the experiment.

-

Treatment Groups:

-

Procedure:

-

Data Analysis: Statistical analysis, such as a two-way analysis of variance (ANOVA), is used to compare differences in body weight, food intake, and blood glucose levels between the groups.[5]

In Vitro Cellular Studies

In vitro studies using various cell lines were instrumental in dissecting the molecular mechanisms behind galegine's metabolic effects. These experiments revealed that galegine directly influences glucose uptake, lipid metabolism, and key cellular signaling pathways.

A primary mechanism identified was the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5][6] Galegine was shown to produce a concentration-dependent activation of AMPK in multiple cell lines, including H4IIE rat hepatoma cells, HEK293 human kidney cells, 3T3-L1 adipocytes, and L6 myotubes.[5][6] This activation of AMPK can explain many of galegine's downstream effects.[4][5][6]

Key In Vitro Effects:

-

Stimulation of Glucose Uptake: Galegine (50 µM-3 mM) stimulated insulin-independent glucose uptake in both 3T3-L1 adipocytes and L6 myotubes.[5][6] This effect was found to be sensitive to PI3 kinase inhibitors (wortmannin and LY294002), suggesting some involvement of this pathway.[5]

-

Inhibition of Lipolysis and Lipogenesis: In 3T3-L1 adipocytes, galegine (1–300 µM) inhibited isoprenaline-stimulated lipolysis.[5][6] It also inhibited the activity of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, in both adipocytes and myotubes.[5][6]

-

Down-regulation of Gene Expression: At a concentration of 500 µM, galegine down-regulated the expression of genes involved in fatty acid synthesis, including fatty acid synthase (FASN) and its upstream regulator, sterol-regulatory element-binding protein (SREBP).[5][6]

-

Inhibition of Mitochondrial Respiration: More recent mechanistic studies have shown that galegine, along with metformin and phenformin, inhibits complex IV (cytochrome c oxidase) of the mitochondrial electron transport chain.[7] This leads to the subsequent inhibition of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2), an enzyme crucial for the entry of glycerol into the gluconeogenic pathway.[2][7]

Table 2: Summary of In Vitro Effects of Galegine on Cellular Metabolism

| Cellular Process | Cell Line(s) | Galegine Concentration | Key Quantitative Results | Reference |

|---|---|---|---|---|

| AMPK Activation | 3T3-L1 Adipocytes, L6 Myotubes, H4IIE Hepatoma, HEK293 Kidney | ≥ 10 µM | Concentration-dependent activation of AMPK. | [5][6] |

| Glucose Uptake | 3T3-L1 Adipocytes, L6 Myotubes | 50 µM - 3 mM | Concentration-dependent stimulation of glucose uptake. | [5][6] |

| ACC Activity | 3T3-L1 Adipocytes | 0.3 - 30 µM | Concentration-dependent reduction in ACC activity. | [5] |

| ACC Activity | L6 Myotubes | ≥ 30 µM | Significant reduction in ACC activity. | [5] |

| Lipolysis | 3T3-L1 Adipocytes | 1 - 300 µM | Reduction in isoprenaline-mediated lipolysis. | [5][6] |

| Gene Expression | 3T3-L1 Adipocytes | 500 µM (24h) | Down-regulation of FASN and SREBP. | [5][6] |

| Mitochondrial Respiration | Isolated Rat Mitochondria | N/A | Inhibited glycerol-3-phosphate (G3P)-stimulated respiration. |[7] |

Experimental Protocol: In Vitro Glucose Uptake Assay

-

Cell Lines: Differentiated 3T3-L1 adipocytes or L6 myotubes.[5]

-

Reagents:

-

Cell culture medium (e.g., DMEM).

-

Galegine stock solution.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

2-deoxy-D-[³H]glucose or other labeled glucose analog.

-

Cytochalasin B (for non-specific uptake control).

-

-

Procedure:

-

Cell Seeding and Differentiation: Plate cells in appropriate multi-well plates and differentiate them into adipocytes or myotubes according to standard protocols.

-

Pre-treatment: Incubate the differentiated cells with varying concentrations of galegine (e.g., 10 µM to 3 mM) for a specified period (e.g., 5 hours) in serum-free medium.[5]

-

Glucose Uptake:

-

Wash the cells with KRH buffer.

-

Add KRH buffer containing the labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) with or without galegine.

-

Incubate for a short period (e.g., 10-15 minutes) to measure the initial rate of uptake.

-

-

Termination: Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.

-

Lysis and Measurement: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

-

Normalization: Normalize the data to the total protein content in each well.

-

-

Data Analysis: Calculate the rate of glucose uptake for each condition and express it as a fold change relative to the untreated control.

Early Human Studies

The preclinical findings prompted cautious exploration of galegine in humans. Müller and Reinwein conducted early clinical experiments with galegine sulphate.[1] Their work involved initial dose-ranging in healthy individuals, followed by studies in patients with diabetes.

Table 3: Summary of Early Human Studies with Galegine Sulphate

| Subject(s) | Galegine Administration | Key Results | Reference |

|---|---|---|---|

| Healthy Individual (Self-administration) | Single dose of 109 mg | Mild hypoglycemic effect observed over 25 hours. | [1] |

| Patients with Diabetes | Dose-ranging | Marked hypoglycemic effect observed, both with and without a prior high-fat meal. |[1] |

These early human trials, while limited by modern standards, confirmed the glucose-lowering effect of galegine observed in animal models and provided the crucial proof-of-concept for the therapeutic utility of guanidine-derived compounds in diabetes.

Mechanisms of Action and Signaling Pathways

The collective evidence from early studies points to a multi-faceted mechanism of action for galegine, primarily centered on the activation of AMPK and the modulation of mitochondrial function.

AMPK-Dependent Signaling

Activation of AMPK by galegine triggers a cascade of metabolic changes that contribute to its therapeutic effects.[4][5] Activated AMPK phosphorylates and inactivates ACC, which reduces fatty acid synthesis and promotes fatty acid oxidation.[5] It also suppresses the expression of lipogenic genes like FASN via SREBP.[5][6] Furthermore, AMPK activation is linked to enhanced glucose uptake into muscle and fat cells.[5]

Mitochondrial Mechanism

A more direct molecular mechanism involves the inhibition of the mitochondrial electron transport chain. Galegine inhibits Complex IV, which in turn impairs the function of GPD2.[7] This selective inhibition reduces the conversion of glycerol-3-phosphate to dihydroxyacetone phosphate, thereby decreasing the contribution of glycerol to hepatic gluconeogenesis and lowering glucose production by the liver.[7]

Experimental Workflow Visualization

The process for evaluating the metabolic impact of compounds like galegine in vitro follows a structured workflow, from cell preparation to final data analysis.

Conclusion

The early studies on galegine were a landmark in diabetology. They successfully translated a centuries-old herbal remedy into a scientifically validated therapeutic lead. The research demonstrated that galegine reduces body weight and lowers blood glucose through multifaceted mechanisms, including the activation of the critical energy sensor AMPK and the inhibition of mitochondrial gluconeogenic pathways.[5][7] While galegine itself was ultimately deemed too toxic for widespread clinical use, the knowledge gained from its investigation directly paved the way for the synthesis and development of metformin, a safer and effective biguanide that has become a cornerstone of modern diabetes management.[1][2] These foundational studies remain a powerful example of how natural products can provide invaluable tools and templates for drug discovery.

References

- 1. catalogimages.wiley.com [catalogimages.wiley.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

Toxicological Profile of Galegine Hydrochloride in Early Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galegine, a guanidine derivative isolated from Galega officinalis (Goat's Rue), was the subject of early 20th-century research for its glucose-lowering properties. This interest ultimately led to the development of the biguanide class of antidiabetic drugs, including metformin. However, the clinical use of galegine itself was hampered by its inherent toxicity. This technical guide provides a comprehensive overview of the toxicological profile of galegine and its salts as documented in early research. Due to the historical nature of the available literature, much of the data pertains to galegine base or galegine sulfate, as specific studies on the hydrochloride salt are scarce in early publications.

Acute Toxicity

Early studies investigating the acute toxicity of galegine were conducted in various animal models, primarily mice and rabbits. These studies aimed to determine the lethal dose and characterize the signs of acute poisoning.

Quantitative Data

The following table summarizes the available quantitative data on the acute toxicity of galegine. It is important to note the different forms of galegine used in these studies.

| Compound | Species | Route of Administration | LD50 (Median Lethal Dose) | Lowest Lethal Dose | Reference |

| Galegine | Mouse | Intraperitoneal | 54.75 mg/kg | 41 mg/kg | [1] |

| Galegine Sulphate | Mouse | Not Specified | 77.5 mg/kg (average lethal dose) | - | (Cited in[2]) |

| Galega officinalis (plant suspension) | Rat | Oral | > 5 g/kg | - | [2][3] |

Experimental Protocols

Acute Toxicity of Galegine in Mice [1]

-

Test Substance: Galegine (purity = 99.2%) dissolved in distilled water.

-

Animal Model: Kunming mice of both sexes, 10-12 weeks old, weighing 25-30 g.

-

Grouping: Five groups of 10 mice each (5 males and 5 females).

-

Dosing: Graded doses of galegine (32.8, 40.96, 51.5, 64, and 80 mg/kg body weight) were administered by intraperitoneal injection. The geometric proportion between doses was 1.25.

-

Observation: Detailed clinical observations were made for all mice throughout the 24-hour study period. The number of dead mice in each group was recorded every 24 hours.

-

Data Analysis: The median lethal dose (LD50) was calculated using Karber's method.

Acute Toxicity of Galega officinalis in Rats [3]

-

Test Substance: Suspension of the aerial parts of Galega officinalis.

-

Animal Model: Wistar rats.

-

Grouping: Animals were divided into different groups.

-

Dosing: Four different single doses of the plant suspension were administered orally.

-

Observation: Animals were kept under observation for 14 days for any signs of toxicity and mortality.

Clinical Signs of Acute Toxicity

Following the administration of lethal doses of galegine, the following clinical signs were observed in mice: prostration, tremors, abdominal breathing, paralysis of the hind limbs, and cyanosis. Death typically occurred within 18 hours of administration[1]. In sheep administered toxic doses of Verbesina encelioides, which also contains galegine, signs of compromised respiratory function, including shallow, rapid respiration and frothy exudate from the nares, were observed[4].

Subchronic Toxicity

Subchronic toxicity studies provide insights into the effects of repeated exposure to a substance over a longer period. Early research on galegine and Galega officinalis identified target organs and established no-observed-adverse-effect levels (NOAEL) in some instances.

Quantitative Data

| Compound | Species | Route of Administration | Dose | Duration | Observed Effects | NOAEL | Reference |

| Galegine | Mouse | Oral (in feed) | 600 mg/kg feed (approx. 0.5 mmol/kg/day) | 28 days | No toxicity observed. | 600 mg/kg feed | [5] |

| Galega officinalis | Rat | Oral (in diet) | 0%, 0.15%, 1.5%, 3% (w/w) | 90 days | Increased serum cholesterol, CPK, LDH, and bilirubin. Decreased calcium, albumin, hematocrit, WBC, and platelets. Sinusoidal congestion in the liver and alveolar hemorrhage. | - | [3] |

Experimental Protocols

28-Day Oral Toxicity Study of Galegine in Mice [5]

-

Test Substance: Galegine incorporated into the feed.

-

Animal Model: Mice.

-

Dosing: Galegine was administered at a concentration of 3.41 mmol/kg of feed (equivalent to 600 mg/kg of feed), resulting in an approximate daily dose of 0.5 mmol of galegine per kg of body weight.

-

Duration: 28 days.

-

Parameters Monitored: While the specific parameters were not detailed in the summary, the study concluded "no toxicity" at this dose.

90-Day Oral Toxicity Study of Galega officinalis in Rats [3]

-

Test Substance: Diet containing aerial parts of Galega officinalis.

-

Animal Model: 48 Wistar rats, divided into four groups.

-

Dosing: The diet contained 0% (control), 0.15%, 1.5%, and 3% (w/w) of Galega officinalis.

-

Duration: 90 days.

-

Parameters Monitored:

-

Hematology: Hematocrit, white blood cell (WBC) count, platelet count.

-

Clinical Chemistry: Serum levels of cholesterol, creatine phosphokinase (CPK), lactate dehydrogenase (LDH), total and conjugated bilirubin, calcium, and albumin.

-

Histopathology: Microscopic examination of the liver and lungs.

-

Mechanism of Toxicity and Signaling Pathways

Early research primarily focused on the physiological effects of galegine. More recent studies have elucidated some of the molecular mechanisms underlying its action, which are relevant to both its therapeutic and toxic effects. The primary mechanism identified is the activation of AMP-activated protein kinase (AMPK).

AMPK Activation

Galegine has been shown to activate AMPK in various cell lines, including 3T3-L1 adipocytes, L6 myotubes, H4IIE rat hepatoma cells, and HEK293 human kidney cells[5]. Activation of AMPK can explain many of the metabolic effects of galegine, such as enhanced glucose uptake and inhibition of acetyl-CoA carboxylase, which in turn inhibits fatty acid synthesis and stimulates fatty acid oxidation[5].

Caption: Galegine hydrochloride activates AMPK, leading to metabolic changes.

Experimental Protocols for In Vitro Assays

AMPK Activation Assay (Western Blot)

This protocol is a general guide based on standard Western blotting procedures for detecting protein phosphorylation.

-

Cell Culture and Treatment:

-

Culture cells (e.g., H4IIE, 3T3-L1, L6) to 80-90% confluency.

-

Treat cells with desired concentrations of this compound for specified time periods.

-

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total AMPK.

-

Glucose Uptake Assay (2-Deoxyglucose Method) in 3T3-L1 Adipocytes

This protocol is a generalized procedure for measuring glucose uptake.

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes to confluence.

-

Differentiate preadipocytes into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

-

-

Assay Procedure:

-

Serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.

-

Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Pre-incubate the cells with or without this compound in KRH buffer for a specified time.

-

Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose.

-

Incubate for 5-10 minutes at 37°C.

-

Terminate the uptake by washing the cells rapidly three times with ice-cold PBS.

-

Lyse the cells with 0.1 M NaOH.

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Determine the protein concentration of the lysates to normalize the glucose uptake values.

-

Lipolysis Assay (Glycerol Release) in 3T3-L1 Adipocytes

This is a general protocol for assessing lipolysis by measuring the release of glycerol into the medium.

-

Cell Culture and Differentiation:

-

Differentiate 3T3-L1 preadipocytes into mature adipocytes as described above.

-

-

Assay Procedure:

-

Wash the differentiated adipocytes with PBS.

-

Incubate the cells in a basal medium (e.g., DMEM with 2% fatty acid-free BSA) containing various concentrations of this compound, with or without a lipolytic agent like isoproterenol.

-

Incubate for a specified time (e.g., 1-3 hours) at 37°C.

-

Collect the incubation medium.

-

Measure the glycerol concentration in the medium using a commercial glycerol assay kit, which is typically a colorimetric or fluorometric assay based on the enzymatic conversion of glycerol.

-

Normalize the glycerol release to the total protein content of the cells in each well.

-

Target Organ Toxicity

Based on early research with the whole plant Galega officinalis, the primary target organs for toxicity in rats were identified as the liver and lungs[3].

-

Liver: Histopathological examination revealed sinusoidal congestion[3].

-

Lungs: Alveolar hemorrhage was observed[3].

It is important to exercise caution when extrapolating these findings to pure galegine, as other compounds within the plant extract could contribute to the observed toxicity.

Conclusion

The early toxicological research on galegine and its source plant, Galega officinalis, reveals a compound with a narrow therapeutic index. The acute toxicity data, although limited and variable depending on the salt form and route of administration, indicate significant toxicity. Subchronic studies with the whole plant suggest that the liver and lungs are potential target organs. The primary mechanism of action, both for its therapeutic and potentially toxic effects, appears to be the activation of AMPK. The lack of detailed toxicological data specifically for this compound in early literature highlights a significant knowledge gap. Modern, standardized toxicological studies would be necessary to fully characterize the safety profile of this compound for any potential therapeutic application.

Caption: General workflow for in vivo toxicology studies of galegine.

References

- 1. Video: Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro [jove.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Protocol for assessing exvivo lipolysis of murine adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An enzymatic photometric assay for 2-deoxyglucose uptake in insulin-responsive tissues and 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Galegine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis and subsequent purification of galegine hydrochloride (N-(3-methyl-2-butenyl)guanidine hydrochloride). Galegine, a guanidine alkaloid originally isolated from Galega officinalis, is a precursor to the widely used antidiabetic drug metformin. This guide outlines a laboratory-scale synthesis, comprehensive purification procedures including recrystallization and column chromatography, and analytical methods for purity assessment.

Chemical Synthesis of Galegine

The synthesis of galegine can be achieved through the guanidinylation of 3-methyl-2-buten-1-amine. A common method involves the reaction of the amine with cyanamide under acidic conditions.[1]

Materials and Reagents

-

3-methyl-2-buten-1-amine

-

Cyanamide

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Experimental Protocol: Synthesis of Galegine Free Base

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2-buten-1-amine (1.0 eq) in ethanol.

-

Slowly add an aqueous solution of cyanamide (1.2 eq) to the flask.

-

Acidify the reaction mixture to a pH of approximately 4-5 by the dropwise addition of concentrated hydrochloric acid.

-